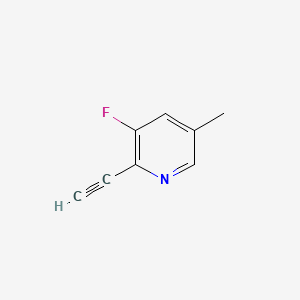

2-Ethynyl-3-fluoro-5-methylpyridine

説明

Significance of Fluoro- and Ethynyl-Substituted Pyridine (B92270) Scaffolds in Modern Chemical Research

The incorporation of fluorine and ethynyl (B1212043) groups into pyridine rings has profound effects on the molecule's properties, making these scaffolds highly valuable in modern chemical research, particularly in medicinal chemistry.

Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their pharmacological profiles. researchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net In the context of pyridine scaffolds, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. researchgate.net

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. researchgate.net

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target. mdpi.com

Ethynyl Substitution: The ethynyl group (a carbon-carbon triple bond) is another key functionality in modern chemical research. Its linear geometry and reactivity make it a versatile handle for further chemical modifications. The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of ethynyl-substituted aromatics and heteroaromatics, including pyridines. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient formation of carbon-carbon bonds under mild conditions. wikipedia.org Ethynylpyridines are valuable intermediates in the synthesis of more complex molecules and have been shown to exhibit a range of biological activities. acs.orgacs.org

The combination of both fluoro and ethynyl substituents on a pyridine ring, as seen in 2-Ethynyl-3-fluoro-5-methylpyridine, creates a molecule with a unique set of properties that are highly desirable for the development of novel therapeutic agents and functional materials.

Overview of Pyridine Derivatives as Versatile Building Blocks in Advanced Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are among the most important heterocyclic compounds in organic chemistry. nih.gov Their utility stems from their electronic properties, their ability to act as ligands for metal catalysts, and their presence in a wide range of biologically active molecules.

In Organic Synthesis: Pyridine derivatives serve as fundamental building blocks for the construction of more complex molecular architectures. They can undergo a variety of chemical transformations, including nucleophilic and electrophilic substitutions, metal-catalyzed cross-coupling reactions, and functional group interconversions. The nitrogen atom in the pyridine ring can also be functionalized, further expanding its synthetic utility.

In Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif found in a large number of approved drugs. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including:

Anticancer nih.gov

Antiviral nih.gov

Antibacterial nih.gov

Anti-inflammatory nih.gov

Antifungal nih.gov

The versatility of the pyridine ring allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.

Contextualization of this compound within the Broader Class of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and diverse class of molecules that are essential to life and technology. Pyridine, as a six-membered aromatic heterocycle containing one nitrogen atom, is a prominent member of this class.

The strategic placement of these functional groups makes this compound a highly functionalized and versatile building block. Its structure is representative of a modern approach to molecular design, where specific functionalities are incorporated to impart desired chemical and biological properties. While specific research on the biological activity of this compound is not yet widely published, its structural motifs suggest significant potential in the development of novel therapeutic agents and as a versatile intermediate in organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethynyl-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWIECDYMJKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 2 Ethynyl 3 Fluoro 5 Methylpyridine and Its Analogues

Transition Metal-Catalyzed Cross-Coupling Approaches for Ethynylpyridine Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govnih.govbrandeis.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a transition metal catalyst, most commonly palladium, but also nickel and iron. nih.govnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the organic halide, forming a new, higher oxidation state metal complex (e.g., Pd(II)). youtube.com

Transmetalation : A second organic partner, typically an organometallic reagent, transfers its organic group to the transition metal complex, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the metal center couple and are expelled from the complex, forming the desired new carbon-carbon bond and regenerating the low-valent catalyst, which re-enters the catalytic cycle. youtube.com

For the synthesis of ethynylpyridines, these methods allow for the direct introduction of an ethynyl (B1212043) group onto a pre-functionalized pyridine (B92270) ring, a strategy that is both convergent and versatile. nih.gov

The Sonogashira coupling is a premier method for the synthesis of alkynes and is particularly well-suited for the construction of 2-ethynylpyridines. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. youtube.comcapes.gov.br The reaction is highly valued for its reliability and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org

The catalytic cycle involves two interconnected cycles operating simultaneously. youtube.com The palladium cycle follows the general cross-coupling pathway, while a copper cycle activates the alkyne. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. youtube.com

Recent advancements have led to the development of copper-free Sonogashira protocols, which mitigate the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.orgorganic-chemistry.org These systems often employ highly efficient palladium-phosphine complexes and an amine base, which can also function as the solvent. organic-chemistry.org The reaction can be applied to a variety of heterocyclic halides, including chloropyridines, which are often less reactive than the corresponding bromides or iodides. organic-chemistry.org An efficient Sonogashira coupling of a heterocyclic phosphonium (B103445) salt with a terminal alkyne has also been developed, broadening the scope of suitable substrates. nih.gov

| Feature | Typical Conditions for Sonogashira Coupling |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI (in traditional methods) |

| Alkyne Partner | A terminal alkyne (e.g., Trimethylsilylacetylene) |

| Pyridine Partner | 2-halo-3-fluoro-5-methylpyridine (halo = I, Br, Cl) |

| Base | Amine bases (e.g., Et₃N, Piperidine, DIPEA) |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room temperature to 100 °C |

This table summarizes common conditions for the Sonogashira coupling reaction used in ethynylpyridine synthesis. Conditions can vary based on substrate reactivity.

While the target molecule is an ethynylpyridine, the Suzuki-Miyaura coupling is a vital strategy for synthesizing aryl-substituted pyridine analogues or precursors. The Suzuki reaction is a powerful and widely used cross-coupling method that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. cdnsciencepub.comnih.govacs.org

This methodology has been successfully applied to the synthesis of 2-arylpyridines. cdnsciencepub.comclaremont.edu For instance, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) can be coupled with various hetero(aryl) boronic acids and esters using a palladium catalyst like Pd(dppf)Cl₂ to generate 2-arylpyridines in modest to good yields. cdnsciencepub.com The reaction is notable for its operational simplicity and tolerance of water and oxygen. cdnsciencepub.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates. rsc.org

| Catalyst | Ligand | Base | Application Example | Reference |

| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Coupling of PyFluor with hetero(aryl) boronic acids | cdnsciencepub.com |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Arylation of SEM-protected pyrroles | nih.gov |

| Not specified | RuPhos | Not required | Coupling of sulfonyl fluorides with boronic acids | claremont.edu |

This table presents examples of palladium catalyst systems employed in Suzuki-Miyaura reactions for the synthesis of aryl-substituted heterocycles.

Beyond the Sonogashira and Suzuki reactions, several other palladium-catalyzed cross-coupling reactions serve as powerful tools for constructing functionalized pyridine systems. These alternative methods expand the range of accessible starting materials and reaction partners.

Stille Coupling : This reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. nih.gov

Hiyama Coupling : This involves the coupling of an organosilicon compound with an organic halide. A key advantage is the low toxicity and high stability of the organosilane reagents.

Negishi Coupling : This reaction utilizes an organozinc reagent as the coupling partner. Organozinc reagents are among the most reactive organometallics, often allowing for milder reaction conditions and high yields. nih.gov Suitably functionalized 2-bromopyridines have been shown to react with alkylzinc reagents in the presence of a palladium catalyst to produce 2,6-difunctionalized pyridines. nih.gov

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Sonogashira | Terminal Alkyne (+ Cu salt) | Direct alkynylation, mild conditions | Potential for alkyne homocoupling (Glaser) |

| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Low toxicity, stable reagents, commercially available | Can be sensitive to reaction conditions |

| Stille | Organotin (Stannane) | High functional group tolerance | Toxicity and stoichiometric waste of tin compounds |

| Negishi | Organozinc | High reactivity, mild conditions | Reagents are often moisture/air sensitive |

| Hiyama | Organosilicon | Low toxicity, stable reagents | Requires an activating agent (e.g., fluoride) |

This table provides a comparative overview of major palladium-catalyzed cross-coupling reactions applicable to pyridine synthesis.

Regioselective Synthesis of the 2-Ethynyl-3-fluoro-5-methylpyridine Core and its Derivatives

Achieving the correct 2,3,5-trisubstituted pattern on the pyridine ring is a significant challenge that requires precise control over the reaction's regioselectivity. The synthesis must be designed to introduce the ethynyl, fluoro, and methyl groups at the correct positions without forming unwanted isomers.

Chemo- and Stereoselective Synthetic Pathways to this compound Structures

Chemoselectivity is critical when working with multifunctional molecules like the precursors to this compound. It refers to the ability to react a specific functional group in the presence of other, potentially reactive groups. For instance, in a molecule containing both a bromo and a chloro substituent, a palladium catalyst can often be chosen to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.

The choice of organometallic reagent can also impart high chemoselectivity. Organoindium reagents, for example, have demonstrated a wide tolerance for important functional groups and can exhibit remarkable chemoselectivity in transition metal-catalyzed cross-coupling reactions. rsc.org

While stereoselectivity is not a factor for the planar aromatic core of this compound itself, it would become crucial if chiral centers were present in substituents attached to the pyridine ring. In such cases, the development of stereoselective synthetic methods would be necessary to control the spatial arrangement of atoms and obtain a single enantiomer or diastereomer. nih.gov

Innovations and Challenges in the Scalable Preparation of this compound

Translating a laboratory synthesis to a large-scale industrial process presents numerous challenges. Key considerations include cost, safety, efficiency, catalyst longevity, and product purity. For a molecule like this compound, the cost of palladium catalysts and specialized starting materials can be a significant barrier.

Innovations in catalysis are crucial for overcoming these hurdles. The development of highly active catalysts allows for lower catalyst loadings, reducing costs and minimizing palladium contamination in the final product. The move towards copper-free Sonogashira conditions is an important innovation, as it simplifies purification by avoiding copper waste and the formation of Glaser byproducts. organic-chemistry.orgorganic-chemistry.org

Reactivity and Chemical Transformations of 2 Ethynyl 3 Fluoro 5 Methylpyridine

Reactions Involving the Ethynyl (B1212043) Moiety: Cycloadditions and Hydrometallations

The ethynyl group is a highly reactive moiety, readily participating in addition and cyclization reactions. Its position at the C-2 carbon of the pyridine (B92270) ring, adjacent to the nitrogen atom, influences its electronic properties and reactivity.

Cycloaddition Reactions: The carbon-carbon triple bond of the ethynyl group is an excellent dienophile and dipolarophile for cycloaddition reactions. It can undergo [3+2] cycloadditions with various 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. mdpi.comresearchgate.net For instance, reaction with an aryl azide (B81097) would be expected to yield a 1,2,3-triazole derivative. These "click" reactions are known for their high efficiency and regioselectivity. Furthermore, [4+2] cycloaddition reactions (Diels-Alder reactions) are also possible, where the ethynyl group reacts with a suitable diene to construct a six-membered ring. rsc.org

Hydrometallations: The ethynyl group can undergo various hydrometallation reactions, including hydrohalogenation, hydroboration, and hydrosilylation. The hydrohalogenation of 2-ethynylpyridines has been shown to proceed efficiently. nih.gov Reaction with hydrochloric acid, for example, leads to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the triple bond. This facilitates the nucleophilic attack of the chloride ion to yield the corresponding 2-(2-chloroethenyl)pyridine derivative. nih.gov This process is also applicable for hydrobromination and hydroiodination. nih.gov

| Reaction Type | Reagents | Expected Product |

| [3+2] Cycloaddition | Organic Azide (R-N₃) | 1-(3-fluoro-5-methylpyridin-2-yl)-1H-1,2,3-triazole |

| [4+2] Cycloaddition | 1,3-Butadiene | 2-(3-fluoro-5-methylpyridin-2-yl)-1,4-cyclohexadiene |

| Hydrochlorination | Hydrochloric Acid (HCl) | 2-(2-chloroethenyl)-3-fluoro-5-methylpyridine |

| Hydrobromination | Hydrobromic Acid (HBr) | 2-(2-bromoethenyl)-3-fluoro-5-methylpyridine |

Transformations and Derivatizations of the Fluorine Substituent

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond is enhanced by the electron-withdrawing nature of the pyridine nitrogen. However, its position meta to the nitrogen makes it less activated than halogens at the ortho or para positions (C-2, C-4, C-6). stackexchange.com Despite this, the substitution can be achieved under specific conditions.

The displacement of the fluorine atom can be accomplished using a variety of nucleophiles, including alkoxides, thiolates, and amines, typically requiring elevated temperatures or the use of a strong base. nih.govnih.govwikipedia.org For example, reacting 2-ethynyl-3-fluoro-5-methylpyridine with sodium methoxide (B1231860) in a suitable solvent like DMSO would be expected to yield 2-ethynyl-3-methoxy-5-methylpyridine. The success of these substitutions allows for the introduction of a wide range of functional groups at the 3-position. researchgate.netossila.com

| Nucleophile | Reagent Example | Expected Product |

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Ethynyl-3-methoxy-5-methylpyridine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-Ethynyl-3-(phenylthio)-5-methylpyridine |

| Nitrogen Nucleophile | Piperidine | 2-Ethynyl-5-methyl-3-(piperidin-1-yl)pyridine |

Chemical Modifications and Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for several chemical modifications.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding pyridine N-oxide using common oxidizing agents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing the reactivity of the other substituents and enabling further transformations. nih.govnih.govresearchgate.net

N-Alkylation and N-Arylation: As a nucleophile, the pyridine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium salts. This modification introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties and reactivity. For instance, a transient N-methylation can be used to activate the pyridine ring for subsequent functionalization. nih.gov

| Transformation | Reagent Example | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-Ethynyl-3-fluoro-1,5-dimethylpyridinium iodide |

Reactivity of the Methyl Group for Further Derivatization

The methyl group at the 5-position, while generally less reactive than the other functional groups, can be functionalized through various C-H activation strategies. These reactions typically involve transition metal catalysts and allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.

For example, palladium-catalyzed C-H activation can be employed to arylate or alkylate the methyl group. rsc.orgbeilstein-journals.org It is also possible to achieve functionalization through radical reactions or by deprotonation with a strong base to generate a nucleophilic species that can react with electrophiles. Osmium complexes have been shown to promote the C-H activation of methylpyridines. acs.org Direct methylation of pyridines at other positions has also been achieved using methanol (B129727) or formaldehyde (B43269) with a transition metal catalyst, suggesting that derivatization of the existing methyl group is a feasible pathway. nih.gov

| Reaction Type | Catalyst/Reagent Example | Potential Product |

| C-H Arylation | Pd catalyst, Aryl halide | 2-Ethynyl-3-fluoro-5-(arylmethyl)pyridine |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Ethynyl-3-fluoropyridine-5-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) | 5-(Bromomethyl)-2-ethynyl-3-fluoropyridine |

Exploration of Novel Reaction Pathways for Enhanced Chemical Diversity

The unique combination of functional groups in this compound opens up possibilities for novel and complex reaction pathways, leading to significant chemical diversity. The development of new synthetic methods is crucial for expanding the utility of such building blocks in fields like medicinal chemistry and materials science. nih.govchemscene.com

Recent advances in C-H functionalization offer powerful tools for directly modifying the pyridine ring. nih.gov Strategies that avoid the need for pre-functionalized starting materials are particularly valuable. Furthermore, skeletal editing, a transformative approach where atoms within the pyridine ring itself are replaced, could lead to entirely new molecular scaffolds. rsc.orgnih.gov For example, a nitrogen-to-carbon transmutation could convert the pyridine core into a highly functionalized benzene (B151609) ring. nih.gov The interplay between the different reactive sites can also be exploited in tandem or cascade reactions to rapidly build molecular complexity from this versatile starting material.

Computational Chemistry and Theoretical Studies on 2 Ethynyl 3 Fluoro 5 Methylpyridine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic properties of molecules. By calculating the electron density, DFT methods can accurately determine molecular geometries, energies, and a host of reactivity descriptors. For pyridine (B92270) derivatives, DFT calculations are instrumental in understanding how different functional groups alter the electronic landscape of the aromatic ring, thereby influencing the molecule's stability and chemical behavior. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

For pyridine and its derivatives, the positions and electronic nature of substituents significantly modulate the FMO energies and the HOMO-LUMO gap. rsc.org

Electron-donating groups (like the methyl group) tend to raise the energy of the HOMO, increasing nucleophilicity.

Electron-withdrawing groups (like the fluoro and ethynyl (B1212043) groups) tend to lower the energies of both the HOMO and LUMO, increasing electrophilicity. rsc.org

In 2-Ethynyl-3-fluoro-5-methylpyridine, the interplay of these groups is complex. The highly electronegative fluorine atom is expected to significantly lower the orbital energies. rsc.org Studies on fluorinated pyridines demonstrate that fluorine substitution stabilizes the nitrogen lone-pair orbital and alters the ionization potential. rsc.org For instance, the adiabatic ionization energy for 2,3-difluoropyridine (B50371) was found to be 9.6958 ± 0.0004 eV, which is lower than that of 2,6-difluoropyridine (B73466) due to weaker stabilization of the HOMO by the meta-fluorine. rsc.org This highlights the position-dependent effects of substituents. The HOMO of 2,3-difluoropyridine is a delocalized π orbital that extends over the pyridine ring. rsc.org

The following table presents representative FMO data for analogous pyridine compounds, calculated using DFT methods, to illustrate these substituent effects.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Fluoropyridine | -7.05 | -0.68 | 6.37 |

| 3-Fluoropyridine | -7.02 | -0.62 | 6.40 |

| 2-Methylpyridine | -6.55 | -0.31 | 6.24 |

| 2-Ethynylpyridine (B158538) | -6.91 | -0.98 | 5.93 |

Note: The values presented are illustrative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the charge distribution on a molecule's surface. It allows for the identification of electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govnih.gov The MEP map is color-coded, typically with red indicating the most negative potential and blue indicating the most positive potential.

For a molecule like this compound, the MEP map would reveal:

A region of strong negative potential (red) around the nitrogen atom, characteristic of the lone pair of electrons and a primary site for protonation and hydrogen bonding. nih.gov

The ethynyl group's π-system would also contribute to the negative potential.

The highly electronegative fluorine atom would create a region of negative potential around itself but would also inductively withdraw electron density from the adjacent carbon, potentially creating a nearby site of positive potential.

The hydrogen atom of the ethynyl group would likely exhibit a positive potential (blue or green), making it a potential hydrogen bond donor.

Studies on substituted pyridines confirm that the most negative electrostatic potential is typically located at the nitrogen atom, and its value is sensitive to the electronic effects of the substituents. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This method is exceptionally useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. rsc.org

NBO analysis can elucidate the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, key interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pair of the nitrogen atom (nN) or the fluorine atom (nF) into the antibonding π* orbitals of the pyridine ring.

Intramolecular Charge Transfer: The analysis would quantify the charge distribution, revealing the electron-donating or -withdrawing character of each substituent group. The fluoro and ethynyl groups are expected to be net acceptors of electron density, while the methyl group is a donor.

Bonding Character: NBO analysis describes the hybridization and polarization of the chemical bonds, such as the C-F, C-C≡C-H, and C-N bonds. wikipedia.org

In studies of related systems, NBO analysis has been critical in explaining phenomena like the anomeric effect and the nature of intermolecular bonding, providing a quantitative measure of the underlying electronic interactions. rsc.orgresearchgate.net

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.gov Calculations can provide accurate predictions of:

Vibrational Frequencies (IR and Raman): Theoretical frequency calculations can help in the assignment of experimental vibrational spectra. For instance, the characteristic C≡C and C-H stretching frequencies of the ethynyl group would be readily identifiable.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict 1H and 13C NMR chemical shifts with good accuracy, aiding in the structural elucidation of complex molecules. nih.gov

For analogous molecules, DFT calculations of vibrational frequencies and NMR chemical shifts have shown excellent agreement with experimental results, confirming the power of these predictive methods. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. tandfonline.comnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Pyridine derivatives are common scaffolds in many biologically active compounds, making them frequent subjects of docking studies. nih.govconsensus.app

Docking simulations provide a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative value indicates a more favorable binding interaction. acs.org

In docking studies of pyridine-based inhibitors against various protein targets, the binding mode and affinity are dictated by the specific interactions between the ligand and the amino acid residues in the protein's active site. acs.org For this compound, potential interactions could include:

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor. The ethynyl hydrogen could act as a hydrogen bond donor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The methyl group can form favorable hydrophobic interactions within the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonds or other electrostatic interactions.

The following table shows examples of binding affinities for analogous pyridine derivatives from published docking studies against specific protein targets.

| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Quinazolinone-pyridine hybrid | MmpL3 (from M. tuberculosis) | -7.5 to -9.8 | tandfonline.com |

| 1,2,3-Triazolyl-pyridine hybrid | Human Aurora B kinase | -8.3 to -10.5 | acs.org |

| Pyrimidine/Pyridine derivative | EGFR Kinase | -6.5 to -8.2 | nih.govnih.gov |

| Estrogens and Alkylphenols | Rainbow Trout Estrogen Receptor | RBA% from 0.027% to 179%* | nih.gov |

*Note: RBA (Relative Binding Affinity) is expressed as a percentage relative to Estradiol. This metric is different from binding affinity in kcal/mol but also indicates binding strength.

These computational results, from FMO and MEP analysis to NBO and docking simulations, provide a detailed, predictive profile of this compound's chemical nature and potential as a bioactive molecule.

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Alkyl Stacking)

The intermolecular forces involving this compound and its analogues are critical in determining their physical properties and how they interact with biological targets. Key interactions include hydrogen bonding and various forms of stacking.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. In computational studies of the analogue 2-ethynylpyridine, the formation of intermolecular hydrogen bonds of the type ≡C–H···N is predicted to be a significant stabilizing interaction in dimer formation. ruc.dk The presence of a fluorine atom, as in this compound, can modulate the basicity of the pyridine nitrogen and influence the strength of such hydrogen bonds. Fluorine's high electronegativity can also enable it to participate as a weak hydrogen bond acceptor in certain protein environments. nih.gov

Pi-Alkyl and Pi-Pi Stacking: The aromatic pyridine ring and the ethynyl group create opportunities for pi-stacking interactions. Computational analysis of 2-ethynylpyridine indicates that pi-stacked dimer conformations are among the most stable. ruc.dk For this compound, the methyl group introduces the possibility of pi-alkyl interactions, where the electron-rich pi system of the pyridine ring interacts with the alkyl group of another molecule or a biological residue. These non-covalent interactions are crucial for molecular self-assembly and for the stabilization of a ligand within a protein's binding pocket. ruc.dk

Table 1: Key Intermolecular Interactions in Ethynylpyridine Analogues

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Acetylenic Hydrogen (donor) | Dimer stabilization, Ligand-receptor binding |

| Pi-Pi Stacking | Pyridine Ring, Ethynyl Group | Molecular aggregation, Conformational stability |

| Pi-Alkyl Stacking | Pyridine Ring, Methyl Group | Ligand-receptor binding specificity |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational flexibility and binding dynamics of molecules over time. While specific MD studies on this compound are not publicly available, research on analogous compounds provides a framework for understanding its likely behavior.

MD simulations have been employed to study the binding of various negative allosteric modulators (NAMs) to the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a likely target for ethynylpyridine derivatives. mdpi.com These simulations can reveal the dynamic nature of the ligand-receptor complex, highlighting key amino acid residues that form stable interactions and the role of water molecules in mediating binding. mdpi.com For fluorinated pyridine derivatives, MD can also elucidate how the fluorine substituent influences the conformational preferences of the molecule, which can have a significant impact on its biological activity. d-nb.info The conformational behavior of fluorinated piperidines, for example, is shown to be influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors, all of which can be modeled using MD. d-nb.info

Computational Prediction of Ligand-Target Interactions and Functional Consequences

Computational methods are frequently used to predict how a ligand might interact with its biological target and the functional consequences of this binding. Given the structural similarities to known mGluR5 antagonists, it is highly probable that this compound is also a modulator of this receptor.

A significant body of research exists on ethynylpyridine derivatives, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), which are potent and selective negative allosteric modulators (NAMs) of the mGluR5 receptor. acs.orgacs.org Computational docking and quantitative structure-activity relationship (QSAR) studies on these and other mGluR5 NAMs have identified a common allosteric binding pocket within the seven-transmembrane (7TM) domain of the receptor. mdpi.com

Key interactions predicted for these analogues, and therefore likely for this compound, include:

Pi-pi stacking interactions between the pyridine ring of the ligand and aromatic residues in the binding pocket, such as tyrosine and phenylalanine.

Hydrogen bonds between the ligand and polar residues.

Hydrophobic interactions involving the methyl and ethynyl groups.

The functional consequence of such binding is the negative allosteric modulation of the mGluR5 receptor. This means the compound does not compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor, changing its conformation and reducing its response to glutamate. patsnap.com This modulation of mGluR5 activity has been linked to potential therapeutic effects in a range of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease. patsnap.comnih.gov The specific substitutions on the pyridine ring, such as the fluorine and methyl groups in this compound, are designed to fine-tune the potency, selectivity, and pharmacokinetic properties of the compound.

Table 2: Predicted Target and Functional Consequences for this compound Based on Analogues

| Predicted Target | Binding Site | Predicted Interaction Type | Functional Consequence | Potential Therapeutic Application |

|---|---|---|---|---|

| Metabotropic Glutamate Receptor 5 (mGluR5) | Allosteric site within the 7TM domain | Negative Allosteric Modulation | Reduction of glutamate-induced receptor activation | Anxiety, Depression, Neurological Disorders |

Structure Activity Relationship Sar Studies of 2 Ethynyl 3 Fluoro 5 Methylpyridine Scaffold

Impact of Ethynyl (B1212043) Moiety Modifications on Biological Activity and Selectivity

The ethynyl group at the 2-position of the pyridine (B92270) ring is a critical feature for the biological activity of many compounds containing this scaffold. This rigid, linear moiety often serves as a key interaction point with the target protein, typically by forming hydrogen bonds or participating in π-π stacking interactions.

Modifications to the ethynyl group can have a profound impact on a compound's activity and selectivity. For instance, replacement of the terminal hydrogen with small alkyl groups can modulate potency and metabolic stability. However, the introduction of larger, bulkier groups often leads to a significant decrease or complete loss of activity, suggesting a sterically constrained binding pocket.

The electronic nature of the ethynyl group also plays a role. The high electron density of the triple bond can be crucial for interactions with electron-deficient pockets in the target protein. Altering the electronics of this group, for example, by replacing it with a less electron-rich linker, can diminish binding affinity.

Table 1: Impact of Ethynyl Moiety Modification on Biological Activity

| Modification | General Effect on Activity | Rationale |

|---|---|---|

| Removal of ethynyl group | Significant loss of activity | The ethynyl group is often essential for target binding. |

| Replacement with a larger group | Decreased activity | Steric hindrance in the binding pocket often occurs. |

| Replacement with a shorter linker | Reduced activity | The optimal distance and geometry for interaction are lost. |

Influence of Fluoro Substitution on Pharmacological Profile and Receptor Interactions

The fluorine atom at the 3-position of the pyridine ring significantly influences the compound's pharmacological profile. Fluorine's high electronegativity can alter the electronic distribution within the pyridine ring, impacting its pKa and, consequently, its ionization state at physiological pH. nih.gov This can affect solubility, membrane permeability, and oral bioavailability. nih.gov

The introduction of a fluorine atom can also lead to more favorable interactions with the target protein. nih.gov The C-F bond is highly polarized, and the fluorine atom can act as a hydrogen bond acceptor. mdpi.com Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. nih.govnih.gov This strategic placement of fluorine can prevent undesirable oxidation of the pyridine ring by metabolic enzymes. nih.gov

In some cases, the fluoro group can induce a specific conformation that is optimal for binding to the receptor. nih.gov This conformational constraint can enhance both potency and selectivity. The small size of the fluorine atom allows it to replace a hydrogen atom without causing significant steric clashes, making it a valuable tool in medicinal chemistry for fine-tuning the properties of a lead compound. nih.gov

Table 2: Influence of Fluoro Substitution on Pharmacological Properties

| Property | Effect of Fluoro Substitution | Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Blocks sites of metabolic oxidation. nih.govnih.gov |

| Receptor Binding | Enhanced | Can act as a hydrogen bond acceptor and induce favorable conformations. mdpi.comnih.gov |

| Lipophilicity | Increased | The C-F bond is more lipophilic than a C-H bond. nih.gov |

| pKa of Pyridine | Lowered | The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. |

Role of Pyridine Ring Substitution Patterns in Ligand-Receptor Recognition and Efficacy

The substitution pattern on the pyridine ring is a key determinant of ligand-receptor recognition and efficacy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position relative to the other substituents is critical for optimal interaction with the target. nih.gov

The 5-methyl group in the 2-ethynyl-3-fluoro-5-methylpyridine scaffold often provides a beneficial hydrophobic interaction within a specific pocket of the target protein. The size and lipophilicity of this substituent can be optimized to maximize potency. Studies have shown that replacing the methyl group with larger or more polar groups can lead to a decrease in activity, highlighting the importance of this specific substitution. mdpi.com

Table 3: Impact of Pyridine Ring Substitutions on Biological Activity

| Position | Substituent | General Effect on Activity |

|---|---|---|

| 2 | Ethynyl | Essential for activity; modifications often detrimental. |

| 3 | Fluoro | Generally enhances metabolic stability and can improve binding. nih.govnih.gov |

| 5 | Methyl | Often provides favorable hydrophobic interactions. mdpi.com |

Strategic Scaffold Hopping and Discovery of Novel Chemotypes from this compound Analogues

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemotypes with similar biological activity but different core structures. Starting from the this compound scaffold, medicinal chemists can explore alternative heterocyclic systems that maintain the key pharmacophoric features required for activity.

The goal of scaffold hopping is to identify new scaffolds that may have improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For example, the pyridine ring could be replaced by other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, while retaining the critical ethynyl and fluoro-mimicking functionalities. nih.gov

Successful scaffold hopping requires a deep understanding of the SAR of the original scaffold. The key interactions provided by the ethynyl group, the fluoro atom, and the methyl group must be replicated in the new chemotype. Computational modeling and X-ray crystallography can be invaluable tools in designing and evaluating potential new scaffolds. nih.gov This approach has the potential to lead to the discovery of next-generation compounds with superior therapeutic profiles. nih.gov

Table 4: Potential Scaffold Hopping Strategies from the this compound Scaffold

| Original Moiety | Potential Replacements | Rationale |

|---|---|---|

| Pyridine Ring | Pyrimidine, Pyrazine, Thiophene, Furan | To explore new intellectual property space and potentially improve properties. nih.gov |

| Ethynyl Group | Cyano, Small heterocycles (e.g., oxazole, isoxazole) | To mimic the linear, rigid nature and hydrogen bonding capacity of the ethynyl group. |

| Fluoro Group | Hydroxyl, Methoxy, Small alkyl groups | To probe the importance of the electronic and steric effects of the fluoro group. |

Applications in Drug Discovery and Development Leveraging the 2 Ethynyl 3 Fluoro 5 Methylpyridine Scaffold

Rational Design and Synthesis of Novel Pharmacological Probes

The design of pharmacological probes based on the 2-ethynyl-3-fluoro-5-methylpyridine scaffold is guided by established medicinal chemistry principles. The strategic placement of the ethynyl (B1212043), fluoro, and methyl groups allows for a multi-pronged approach to optimizing drug-like properties and target engagement.

The ethynyl group is a particularly versatile functional group in drug design. It can act as a key binding motif, participating in interactions with target proteins. Furthermore, its linear geometry can serve as a rigid linker to orient other parts of the molecule for optimal binding. The ethynyl moiety is also a valuable synthetic handle, readily undergoing reactions such as the Sonogashira coupling or "click chemistry" to build more complex molecules. This allows for the systematic exploration of chemical space around the core scaffold. In some contexts, the ethynyl group can serve as a bioisostere for other chemical groups, such as halogens, potentially improving metabolic stability or altering electronic properties to enhance target affinity.

The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine (B92270) ring. As a highly electronegative atom, it can lower the pKa of the pyridine nitrogen, affecting its basicity and potential for ionic interactions. This modulation of physicochemical properties can be crucial for improving cell permeability and oral bioavailability. Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolism, thereby increasing the half-life of a drug candidate. nih.govresearchgate.net The introduction of fluorine can also lead to more favorable interactions with the target protein, such as through the formation of hydrogen bonds or dipole-dipole interactions. nih.gov

The synthesis of pharmacological probes from this scaffold would typically involve leveraging the reactivity of the ethynyl group. For instance, coupling reactions could be employed to attach a variety of other chemical moieties, allowing for the systematic investigation of structure-activity relationships (SAR). The general synthetic accessibility of substituted pyridines further enhances the attractiveness of this scaffold for creating diverse libraries of compounds for high-throughput screening.

A hypothetical design strategy for a novel CNS-active compound might involve using the this compound core to properly orient a pharmacophore known to interact with a specific receptor or enzyme in the brain. The fluorine and methyl groups would be anticipated to enhance blood-brain barrier penetration and metabolic stability.

Preclinical Evaluation and Lead Optimization of this compound-Derived Compounds

While specific preclinical data for derivatives of this compound are not extensively reported in publicly available literature, the evaluation process would follow a standard drug discovery pipeline. This involves a series of in vitro and in vivo studies to assess the pharmacological and pharmacokinetic properties of the synthesized compounds.

In Vitro Evaluation:

Initial screening of new analogs would be performed using a battery of in vitro assays to determine their potency and selectivity for the intended biological target. For example, if the target were a G-protein coupled receptor (GPCR), radioligand binding assays would be used to measure the affinity of the compounds. Functional assays would then assess whether the compounds act as agonists, antagonists, or allosteric modulators.

Lead compounds would be further profiled for potential off-target effects by screening them against a panel of other receptors, enzymes, and ion channels. Early assessment of metabolic stability using liver microsomes or hepatocytes is also a critical step to identify compounds that are likely to have a suitable duration of action in vivo.

Lead Optimization:

The data from these in vitro studies would guide the lead optimization process. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. For instance, if a compound shows high potency but poor metabolic stability, medicinal chemists might introduce further modifications to the scaffold to block the sites of metabolism, guided by the principles discussed in the rational design section.

A key aspect of lead optimization is the establishment of a clear Structure-Activity Relationship (SAR). By systematically modifying different parts of the this compound scaffold and observing the effects on biological activity, researchers can build a model of how the molecule interacts with its target. This model then allows for more rational design of improved compounds.

The table below illustrates a hypothetical lead optimization campaign for a compound based on a related scaffold, as might be found in patent literature.

| Compound ID | Scaffold Modification | Target Affinity (IC50, nM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| Lead-001 | R = H | 150 | 15 |

| Analog-002 | R = Phenyl | 50 | 25 |

| Analog-003 | R = 4-Chlorophenyl | 15 | 45 |

| Analog-004 | R = 2-Thienyl | 75 | 30 |

In Vivo Evaluation:

Promising lead compounds with favorable in vitro profiles would advance to in vivo studies in animal models. These studies are designed to assess the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), as well as its efficacy in a relevant disease model. For neurological disorders, this could involve models of anxiety, depression, or cognitive impairment.

Potential Therapeutic Areas for this compound Analogues (e.g., neurological and psychiatric disorders)

The structural motifs present in this compound suggest its derivatives could be valuable for targeting a range of diseases, with a particular emphasis on neurological and psychiatric disorders. The pyridine ring is a common feature in many CNS-active drugs, and the strategic incorporation of fluorine and an ethynyl group can enhance the properties required for effective brain penetration and target engagement. nih.gov

Patent literature reveals that closely related structures, such as 2-ethenyl-3-fluoro-5-methylpyridine, have been explored as intermediates in the synthesis of phosphodiesterase 10 (PDE10) inhibitors. google.com PDE10 is a promising target for the treatment of psychotic disorders like schizophrenia, as well as for movement disorders such as Huntington's disease. google.com This suggests that the this compound scaffold could be a valuable starting point for the development of novel PDE10 inhibitors.

Furthermore, other ethynylpyridine derivatives have been investigated for a variety of CNS targets. The versatility of the ethynylpyridine core allows for its adaptation to interact with different receptor and enzyme families implicated in neurological and psychiatric conditions.

The table below outlines potential therapeutic targets and associated disorders for which derivatives of the this compound scaffold could be investigated, based on the known pharmacology of related heterocyclic compounds.

| Potential Therapeutic Target | Associated Neurological/Psychiatric Disorders | Rationale for Scaffold Application |

|---|---|---|

| Phosphodiesterase 10 (PDE10) | Schizophrenia, Huntington's Disease | Related structures cited in patent literature for PDE10 inhibitors. google.com |

| GABA-A Receptors | Anxiety Disorders, Epilepsy | Pyridine-containing compounds are known to modulate GABA-A receptors. |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | The scaffold could be elaborated to create selective MAO inhibitors. |

| Sigma-1 Receptor | Neuropathic Pain, Neurodegenerative Diseases | The lipophilic and basic nature of the scaffold could be tuned for sigma-1 affinity. |

The development of drugs for neurological and psychiatric disorders remains a significant challenge due to the complexity of the brain and the difficulty in achieving optimal drug properties for CNS penetration. The this compound scaffold, with its combination of a proven heterocyclic core and functionality that allows for the fine-tuning of physicochemical properties, represents a promising platform for the discovery of the next generation of treatments for these debilitating conditions.

Future Research Directions and Emerging Paradigms for 2 Ethynyl 3 Fluoro 5 Methylpyridine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on green and sustainable chemistry. researchgate.netnih.gov Future research on 2-Ethynyl-3-fluoro-5-methylpyridine is expected to move beyond traditional synthetic routes, embracing methodologies that are not only efficient but also environmentally benign.

Key areas for development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to conventional chemical catalysis for pyridine synthesis. rsc.orgnih.govacs.org Research could focus on identifying or engineering enzymes capable of catalyzing the specific steps in the synthesis of this compound, potentially reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Continuous flow reactors, particularly when coupled with microwave technology, can significantly improve reaction efficiency, safety, and scalability. nih.govtechnologynetworks.comacs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and better process control.

Multicomponent Reactions (MCRs): One-pot MCRs are inherently atom-economical and can simplify synthetic sequences, making them a cornerstone of green chemistry. nih.govnih.gov Designing novel MCRs for the construction of the substituted pyridine ring of this compound would be a significant step towards a more sustainable manufacturing process.

Eco-friendly Catalysts: The exploration of reusable and non-toxic catalysts, such as activated fly ash or iron-based catalysts, presents a promising avenue for greener synthesis of pyridine derivatives. bhu.ac.inrsc.org

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Potential Application for this compound |

| Conventional Synthesis | Well-established procedures | Current production methods |

| Biocatalysis | High selectivity, mild conditions, reduced waste rsc.orgnih.gov | Enzymatic halogenation or ethynylation steps |

| Flow Chemistry | Improved efficiency, safety, and scalability nih.govtechnologynetworks.com | Continuous and automated synthesis |

| Multicomponent Reactions | Atom economy, reduced steps, efficiency nih.govnih.gov | One-pot synthesis of the core pyridine structure |

| Eco-friendly Catalysts | Reusability, lower toxicity bhu.ac.inrsc.org | Use of solid-supported or earth-abundant metal catalysts |

Application of Artificial Intelligence and Machine Learning in Rational Scaffold Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govresearchgate.netnih.gov For this compound, these computational tools can accelerate the design and optimization of new analogues with improved therapeutic profiles.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can be developed to predict the biological activity of novel derivatives of this compound based on their structural features. nih.govtandfonline.com This will allow for the prioritization of synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired pharmacokinetic properties. slideshare.netbohrium.com

Predictive Pharmacokinetics and Toxicology: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, reducing the likelihood of late-stage failures in drug development. nih.gov

Structure Prediction of Natural Products: AI can be used to predict the structures of natural products containing pyridine moieties, which can then be used as inspiration for the design of new derivatives of this compound. nih.gov

Table 2: AI and Machine Learning Tools in Drug Discovery

| Tool | Application | Relevance to this compound |

| QSAR | Predicts biological activity from structure nih.gov | Guiding the synthesis of more potent analogues |

| Generative Models | Designs novel molecules with desired properties slideshare.net | Creating new chemical entities based on the core scaffold |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles nih.gov | Early identification of candidates with favorable drug-like properties |

| Deep Learning | Analyzes complex biological data bohrium.comrsc.org | Identifying novel biological targets and understanding mechanisms of action |

Exploration of Novel Biological Targets and Therapeutic Modalities Beyond mGluR5

While this compound is a known precursor to mGluR5 modulators, the broader pyridine scaffold is present in compounds with a vast range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govmdpi.comfrontiersin.org A key future direction will be to explore the therapeutic potential of this compound and its derivatives beyond its established role.

This exploration will involve:

Target Deconvolution: Utilizing chemoproteomics and other advanced screening techniques to identify novel protein targets for this compound and its derivatives.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to discover new therapeutic activities without a preconceived target.

Repurposing and Analogue Development: Systematically screening the compound against a wide range of disease models to identify new therapeutic indications. This could lead to the development of analogues specifically tailored for these new targets.

Investigation of Diverse Pharmacological Activities: Pyridine derivatives have shown promise as anti-inflammatory, anti-Alzheimer's, and antimicrobial agents. nih.govdntb.gov.uanih.gov Future research should investigate whether this compound or its derivatives exhibit similar activities.

Integration of Multidisciplinary Approaches for Comprehensive Mechanistic Understanding and Translational Research

To fully unlock the potential of this compound, a siloed research approach will be insufficient. The future lies in the integration of multiple scientific disciplines to gain a holistic understanding of its biological effects and to facilitate its translation from the laboratory to the clinic.

This integrated approach will encompass:

Computational and Experimental Synergy: Combining computational modeling and experimental validation will be crucial. oberlin.edunih.gov For instance, computational predictions of binding modes can be validated through X-ray crystallography or cryo-electron microscopy, and predicted biological activities can be tested in relevant in vitro and in vivo models.

Systems Biology: Applying systems biology approaches to understand how this compound and its derivatives affect complex biological networks, rather than just isolated targets. This can help in predicting both efficacy and potential side effects.

Chemical Biology: Developing chemical probes based on the this compound scaffold to investigate biological pathways and mechanisms of action in living systems.

Translational Science: Fostering collaborations between academic researchers, pharmaceutical companies, and clinicians to ensure that promising basic research findings are efficiently translated into new therapeutic strategies. youtube.com

Q & A

Basic: What are the recommended synthetic routes for 2-Ethynyl-3-fluoro-5-methylpyridine?

Methodological Answer:

The synthesis typically involves halogenation and Sonogashira coupling. For example:

Halogenation: Start with 3-fluoro-5-methylpyridine, introduce a leaving group (e.g., bromine or iodine) at the 2-position using N-bromosuccinimide (NBS) or I₂ under controlled conditions .

Sonogashira Coupling: React the halogenated intermediate with trimethylsilylacetylene (TMSA) or terminal alkynes in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst. Desilylation with TBAF yields the ethynyl group .

Key Considerations: Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to avoid side reactions. Monitor progress via TLC or GC-MS.

Basic: How should researchers characterize this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine at C3, ethynyl at C2) and monitor coupling constants (e.g., J₃-F ~15 Hz for aromatic fluorides) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen .

- FT-IR: Identify ethynyl C≡C stretching (~2100 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .

Data Validation: Compare results with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced: How can researchers address contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions may arise from solvent effects, impurities, or tautomerism:

Solvent Effects: Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifts .

Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to isolate and identify byproducts .

Tautomerism Studies: Perform variable-temperature NMR to detect equilibrium shifts between keto-enol forms (if applicable) .

Case Example: If ¹H NMR shows unexpected splitting, test for residual Pd catalysts (e.g., ICP-MS) and repeat purification via column chromatography .

Advanced: What strategies optimize the stability of this compound in storage?

Methodological Answer:

The ethynyl group and fluorine substituent may confer sensitivity to moisture/light:

- Storage Conditions: Use amber vials under inert gas (Ar/N₂) at –20°C. Add molecular sieves to avoid hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage protocols if >5% degradation occurs .

Safety Note: Avoid dust formation during handling; use PPE and fume hoods .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: Acts as a building block for kinase inhibitors or PROTACs due to its ethynyl group’s click chemistry compatibility .

- Materials Science: Ethynyl groups enable cross-linking in polymer synthesis (e.g., conductive polymers) .

- Chemical Probes: Fluorine’s electronegativity aids in studying enzyme binding via ¹⁹F NMR .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity for Suzuki-Miyaura couplings .

- Molecular Docking: Screen derivatives against protein targets (e.g., EGFR) using AutoDock Vina. Validate with SPR binding assays .

Case Study: Modify the methyl group at C5 to enhance lipophilicity (logP) while maintaining solubility (cLogP vs. experimental logD) .

Advanced: How should researchers analyze environmental and toxicity data gaps for this compound?

Methodological Answer:

- Ecotoxicity: Conduct Daphnia magna acute toxicity tests (OECD 202) if no data are available .

- Biodegradation: Use OECD 301F (manometric respirometry) to assess persistence .

- Waste Management: Follow protocols for halogenated waste, including neutralization before disposal .

Basic: What safety precautions are critical during experimental handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respirators if airborne particles are generated .

- Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as halogenated waste .

- Ventilation: Ensure fume hoods maintain airflow ≥0.5 m/s during synthesis .

Advanced: How can reaction yields be improved in Sonogashira couplings involving this compound?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (Xantphos) .

- Solvent Selection: Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to stabilize intermediates .

- Microwave Assistance: Reduce reaction time (30 min vs. 12 h) and improve yields by 10–15% under microwave irradiation .

Advanced: What analytical methods resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray Crystallography: Obtain single crystals via slow evaporation (hexane/EtOAc) to confirm substituent positions .

- NOESY NMR: Detect spatial proximity between ethynyl protons and adjacent groups to validate regiochemistry .

- Isotopic Labeling: Synthesize ¹³C-labeled derivatives to trace reaction pathways via isotopic enrichment in MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。